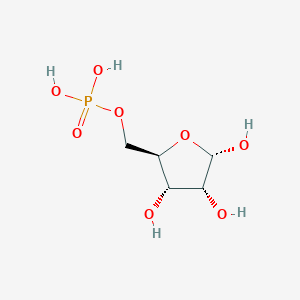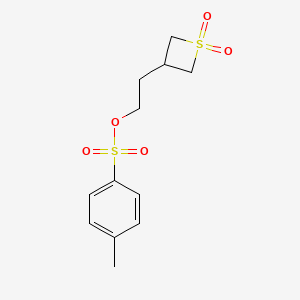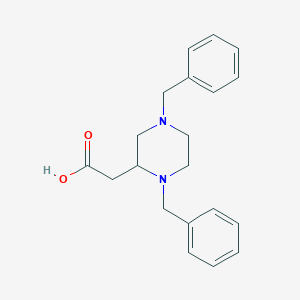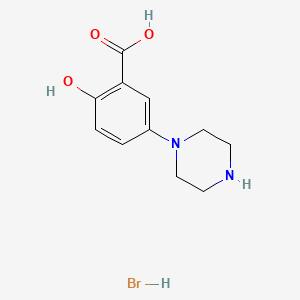
Lobetyol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobetyol can be synthesized through the extraction from the roots of Codonopsis pilosula. The extraction process involves using solvents such as ethanol or methanol to isolate the compound from the plant material . The extracted solution is then subjected to various purification techniques, including chromatography, to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Codonopsis pilosula, followed by extraction and purification processes similar to those used in laboratory settings. The cultivated plants are harvested, dried, and processed to extract this compound using industrial-grade solvents and purification systems .
Chemical Reactions Analysis
Types of Reactions
Lobetyol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
Lobetyol exerts its effects through several mechanisms:
Induction of Apoptosis: This compound induces programmed cell death in cancer cells by down-regulating glutamine metabolism.
Cell Cycle Arrest: It causes cell cycle arrest in cancer cells, preventing their proliferation.
Molecular Targets: This compound targets the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2), reducing its expression at both mRNA and protein levels.
Comparison with Similar Compounds
Lobetyol is unique compared to other polyacetylene glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Lobetyolin: A mono-glucosylated form of this compound with similar anticancer properties.
Lobetyolinin: A bis-glucosylated form of this compound, also exhibiting anticancer activities.
This compound stands out due to its potent anticancer effects and its ability to target specific molecular pathways involved in cancer progression .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(4E,12E)-tetradeca-4,12-dien-8,10-diyne-1,6,7-triol |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3/b3-2+,11-8+ |
InChI Key |
RKOQCMNXJZJWBU-FWTOVJONSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)O)O |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)





![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)

![1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12338715.png)
